6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine
CAS No.: 1178271-16-3
Cat. No.: VC2996117
Molecular Formula: C11H11ClN4
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1178271-16-3 |
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Molecular Formula | C11H11ClN4 |
Molecular Weight | 234.68 g/mol |
IUPAC Name | 6-chloro-N-(2-pyridin-3-ylethyl)pyridazin-3-amine |
Standard InChI | InChI=1S/C11H11ClN4/c12-10-3-4-11(16-15-10)14-7-5-9-2-1-6-13-8-9/h1-4,6,8H,5,7H2,(H,14,16) |
Standard InChI Key | KXGNXRYJORSOHZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CCNC2=NN=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CN=C1)CCNC2=NN=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Characterization
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine features a pyridazine core with substitutions at positions 3 and 6. At position 6, a chlorine atom serves as a key functional group, while position 3 contains an amino group substituted with a 2-(pyridin-3-yl)ethyl moiety. The pyridazine ring is a six-membered heterocyclic structure containing two adjacent nitrogen atoms at positions 1 and 2. The compound bears structural similarity to other pyridazine derivatives that have shown promising biological activities in various research contexts .
The pyridine component of the molecule is connected via an ethyl linker to the nitrogen of the amino group, creating a flexible connection between the two heterocyclic systems. This structural arrangement allows for potential interactions with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions that may contribute to its biological profile.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following physical and chemical properties can be anticipated for 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine:
The chlorine substituent at position 6 of the pyridazine ring likely influences the electron distribution within the molecule, potentially affecting its reactivity and binding properties. The secondary amine linking the pyridazine and pyridine moieties can serve as both a hydrogen bond donor and acceptor, contributing to the compound's potential interactions with biological macromolecules.
Structural Comparison with Related Compounds
Several structurally related compounds provide insights into the potential properties and applications of 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine:
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6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine (CAS: 1152499-22-3) differs in having an N-methyl group and a pyridin-2-yl instead of pyridin-3-yl substituent. This compound has been studied for potential applications in medicinal chemistry, particularly as a pharmacophore in drug discovery.
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6-Chloro-N-nitropyridazin-3-amine (CAS: 61296-10-4) shares the 6-chloropyridazin-3-amine core but possesses a nitro group instead of the (2-(pyridin-3-yl)ethyl) substituent . This compound has established analytical methods for its characterization using reverse-phase HPLC.
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6-chloro-N-(2,2-dimethylpropyl)pyridin-3-amine (CAS: 1558201-26-5) contains a pyridine core rather than pyridazine but shares the 3-amino substituent pattern . Its documented properties may provide insights into potential characteristics of our target compound.
Synthesis Pathways
Key Intermediates
The synthesis would likely involve several key intermediates:
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6-Chloropyridazin-3-amine, which serves as a versatile building block for introducing various substituents at the amino group position. This compound is mentioned in the context of pyridazine derivative synthesis .
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2-(Pyridin-3-yl)ethylamine or a protected version thereof, which would provide the pyridine-containing side chain.
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Potentially, 6-chloropyridazin-3-one or 3,6-dichloropyridazine as precursors to the 6-chloropyridazin-3-amine intermediate.
Reaction Conditions
Based on related synthetic procedures, the following reaction conditions might be applicable for the synthesis of 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine:
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For nucleophilic substitution reactions, heating in a polar aprotic solvent (DMF, DMSO) with a base (K2CO3, Cs2CO3) at temperatures between 80-120°C .
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For catalytic reactions, transition metal catalysts such as Pd2(dba)3/xantphos or PdCl2(dppf) might facilitate coupling reactions, as mentioned for structurally related compounds .
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Protection/deprotection strategies may be necessary, particularly if selective functionalization is required. Common protecting groups like Boc might be employed, with subsequent removal under acidic conditions .
Analytical Methods
Chromatographic Analysis
Based on analytical methods established for related compounds, the following chromatographic approaches could be suitable for analyzing 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine:
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Reverse-phase HPLC using columns such as Newcrom R1, which has been successfully applied to the analysis of 6-Chloro-N-nitropyridazin-3-amine . A mobile phase containing acetonitrile, water, and an acidic modifier (phosphoric acid for standard detection or formic acid for MS-compatible applications) would likely be effective.
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Fast UPLC methods employing smaller particle size columns (3 μm) could provide enhanced resolution and shorter analysis times, particularly valuable for high-throughput screening or quality control applications .
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Preparative chromatography for purification purposes could employ scaled-up versions of the analytical methods, allowing for isolation of the compound from reaction mixtures or separation from structural isomers and other impurities.
Spectroscopic Characterization
Spectroscopic methods expected to be valuable for characterizing 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine include:
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1H NMR spectroscopy would reveal characteristic signals for the pyridazine and pyridine aromatic protons, as well as the ethylene bridge protons. Based on related structures, the pyridazine protons would likely appear as distinct signals in the δ 7.0-8.5 ppm range, while the ethylene protons would appear upfield in the δ 2.8-4.0 ppm range .
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13C NMR would provide confirmation of the carbon framework, with characteristic signals for the pyridazine carbons (particularly those bearing the chloro and amino substituents), the pyridine carbons, and the ethylene bridge.
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Mass spectrometry would verify the molecular weight (expected m/z of 235 for the protonated molecule [M+H]+) and could provide fragmentation patterns characteristic of the structural features.
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IR spectroscopy would reveal diagnostic bands for N-H stretching (if the secondary amine is present) and aromatic C=C and C=N stretching modes.
Research Status and Future Directions
Current Research Gaps
Several research gaps exist regarding 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine:
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Lack of comprehensive physical and chemical characterization data specifically for this compound, necessitating inference from structurally related analogs.
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Absence of established, optimized synthetic routes specifically for this compound, although potential methods can be inferred from related structures.
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Limited information on biological activity and structure-activity relationships specific to this particular pyridazine derivative.
Promising Research Avenues
Future research directions for 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine might include:
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Development and optimization of selective synthetic routes, potentially exploring green chemistry approaches to minimize environmental impact.
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Comprehensive biological screening, particularly focusing on antimicrobial, antitubercular, and anti-inflammatory activities based on the promising results observed with structurally related pyridazine derivatives .
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Computational studies to predict potential binding modes with relevant biological targets, guiding structure-based design of more potent or selective analogs.
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Investigation of the compound as a building block for more complex heterocyclic systems, potentially leading to novel scaffolds for drug discovery.
Challenges in Study and Development
Several challenges may affect the research and development of 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine:
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Synthetic challenges, particularly regarding selective functionalization of the pyridazine core and avoiding side reactions during introduction of the pyridine-containing substituent.
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Potential stability issues under various conditions, as both pyridazine and pyridine rings may be susceptible to degradation under certain circumstances.
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Solubility limitations, which could affect both biological testing and formulation development if the compound is advanced for therapeutic applications.
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The need for extensive structure-activity relationship studies to optimize biological activity, as minor structural modifications could significantly impact efficacy and safety profiles.
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